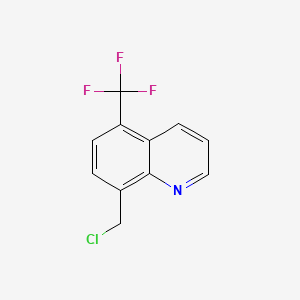
8-(Chloromethyl)-5-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of quinoline derivatives using trihaloisocyanuric acid as a halogen source under mild conditions . Another approach includes the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated pharmacons .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that can be performed under controlled conditions. The use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in the industrial production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-5-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trihaloisocyanuric acid for halogenation, various nucleophiles for substitution reactions, and radical initiators for trifluoromethylation. Reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
8-(Chloromethyl)-5-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar structure but with the chlorine and trifluoromethyl groups at different positions.
5-(Trifluoromethyl)quinoline: Lacks the chloromethyl group, affecting its reactivity and applications.
8-(Chloromethyl)quinoline: Lacks the trifluoromethyl group, impacting its lipophilicity and stability.
Uniqueness
8-(Chloromethyl)-5-(trifluoromethyl)quinoline is unique due to the combined presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
8-(chloromethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-6-7-3-4-9(11(13,14)15)8-2-1-5-16-10(7)8/h1-5H,6H2 |
InChI Key |
TXYZBXWJONFBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


azanium](/img/structure/B15157259.png)
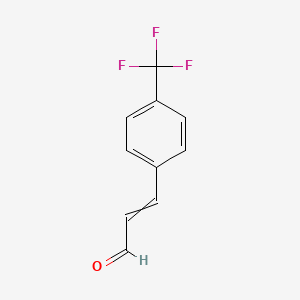

![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
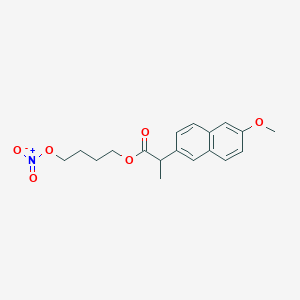
![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)
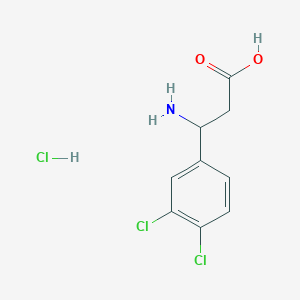
![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
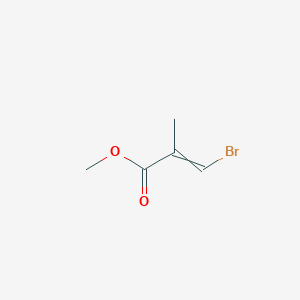
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157353.png)
